3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile
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Overview
Description
3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound with the molecular formula C17H22N2O4 It is characterized by the presence of a morpholine ring, a benzyl group substituted with three methoxy groups, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the carbon atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The acrylonitrile moiety can participate in cyclization reactions, forming cyclic compounds with potential biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile: This compound is similar in structure but contains an aniline group instead of a morpholine ring.
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile: This compound has a similar acrylonitrile moiety but different substituents on the benzyl group.
Uniqueness
3-Morpholino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
30077-81-7 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(Z)-3-morpholin-4-yl-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H22N2O4/c1-20-15-9-13(10-16(21-2)17(15)22-3)8-14(11-18)12-19-4-6-23-7-5-19/h9-10,12H,4-8H2,1-3H3/b14-12- |
InChI Key |
COJLXRBNOHYGDQ-OWBHPGMISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C/N2CCOCC2)/C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CN2CCOCC2)C#N |
Origin of Product |
United States |
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